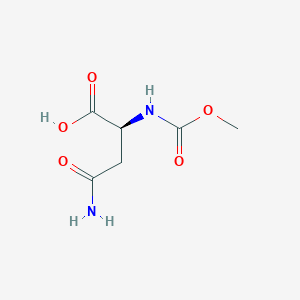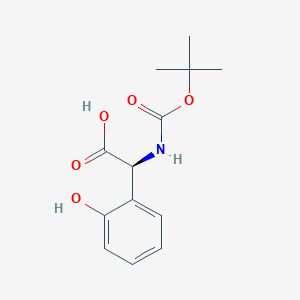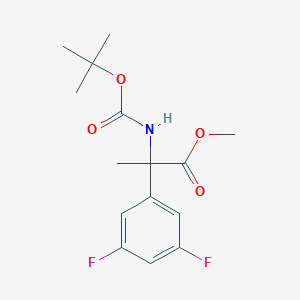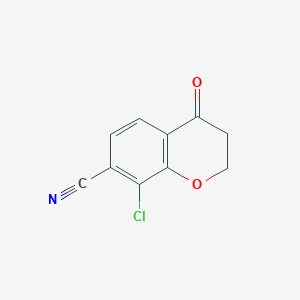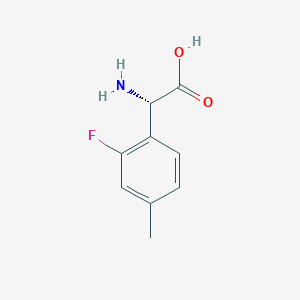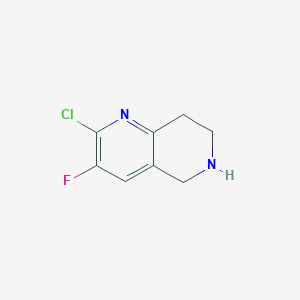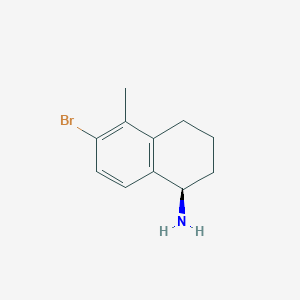![molecular formula C11H9ClO B13045449 6'-Chlorospiro[cyclopropane-1,2'-inden]-1'(3'H)-one](/img/structure/B13045449.png)
6'-Chlorospiro[cyclopropane-1,2'-inden]-1'(3'H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6’-Chlorospiro[cyclopropane-1,2’-inden]-1’(3’H)-one is a synthetic organic compound characterized by its unique spirocyclic structure. The compound features a cyclopropane ring fused to an indene moiety, with a chlorine atom attached to the spiro carbon. This structural motif is of interest in various fields of chemistry due to its potential reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chlorospiro[cyclopropane-1,2’-inden]-1’(3’H)-one typically involves the following steps:
Formation of the Indene Moiety: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Spirocyclization: The cyclopropane ring is introduced via a spirocyclization reaction, often using a cyclopropanation reagent such as diazomethane or a Simmons-Smith reagent.
Industrial Production Methods
In an industrial setting, the production of 6’-Chlorospiro[cyclopropane-1,2’-inden]-1’(3’H)-one would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
6’-Chlorospiro[cyclopropane-1,2’-inden]-1’(3’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the chlorine atom or reduce other functional groups present in the molecule.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may make it a candidate for studying biological interactions and mechanisms.
Medicine: Potential pharmaceutical applications could include the development of new drugs or therapeutic agents.
Industry: The compound may find use in the production of specialty chemicals or materials with unique properties.
作用机制
The mechanism by which 6’-Chlorospiro[cyclopropane-1,2’-inden]-1’(3’H)-one exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways or processes.
相似化合物的比较
Similar Compounds
Spiro[cyclopropane-1,2’-inden]-1’(3’H)-one: Lacks the chlorine atom, which may affect its reactivity and applications.
6’-Bromospiro[cyclopropane-1,2’-inden]-1’(3’H)-one: Similar structure with a bromine atom instead of chlorine, potentially leading to different chemical properties.
Spiro[cyclopropane-1,2’-inden]-1’(3’H)-one derivatives: Various derivatives with different substituents can be compared to highlight the unique properties of the chlorine-containing compound.
Uniqueness
The presence of the chlorine atom in 6’-Chlorospiro[cyclopropane-1,2’-inden]-1’(3’H)-one may impart unique reactivity and properties compared to its analogs
属性
分子式 |
C11H9ClO |
|---|---|
分子量 |
192.64 g/mol |
IUPAC 名称 |
6-chlorospiro[3H-indene-2,1'-cyclopropane]-1-one |
InChI |
InChI=1S/C11H9ClO/c12-8-2-1-7-6-11(3-4-11)10(13)9(7)5-8/h1-2,5H,3-4,6H2 |
InChI 键 |
PVMUFBPMEQYXJD-UHFFFAOYSA-N |
规范 SMILES |
C1CC12CC3=C(C2=O)C=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


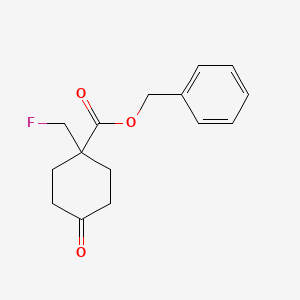


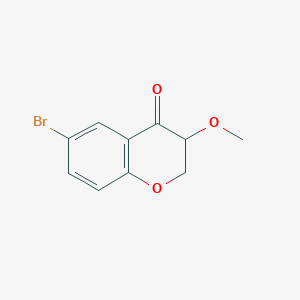

![(R)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine](/img/structure/B13045394.png)
